molecular formula C4H8O3S2 B14693459 3-Hydroxy-4-sulfanyl-1lambda~6~-thiolane-1,1-dione CAS No. 35555-93-2

3-Hydroxy-4-sulfanyl-1lambda~6~-thiolane-1,1-dione

Cat. No.: B14693459
CAS No.: 35555-93-2
M. Wt: 168.2 g/mol
InChI Key: WWWACGNVSYYYHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-4-sulfanyl-1lambda~6~-thiolane-1,1-dione is a chemical compound known for its unique structure and properties It is characterized by the presence of a hydroxyl group, a sulfanyl group, and a thiolane ring with a lambda6 sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-sulfanyl-1lambda~6~-thiolane-1,1-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a thiolane derivative with a hydroxylating agent to introduce the hydroxyl group at the desired position. The reaction conditions, such as temperature, solvent, and catalysts, are carefully optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This approach allows for better control over reaction parameters and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-sulfanyl-1lambda~6~-thiolane-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the hydroxyl group can result in various ether or amine derivatives.

Scientific Research Applications

3-Hydroxy-4-sulfanyl-1lambda~6~-thiolane-1,1-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.

    Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-sulfanyl-1lambda~6~-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfanyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-4-methanesulfonyl-1lambda~6~-thiolane-1,1-dione
  • 3-Hydrazinyl-4-hydroxy-1lambda~6~-thiolane-1,1-dione
  • 3-(Decylsulfanyl)-4-hydroxy-1lambda~6~-thiolane-1,1-dione

Uniqueness

3-Hydroxy-4-sulfanyl-1lambda~6~-thiolane-1,1-dione is unique due to its specific combination of functional groups and the presence of a lambda6 sulfur atom. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

35555-93-2

Molecular Formula

C4H8O3S2

Molecular Weight

168.2 g/mol

IUPAC Name

1,1-dioxo-4-sulfanylthiolan-3-ol

InChI

InChI=1S/C4H8O3S2/c5-3-1-9(6,7)2-4(3)8/h3-5,8H,1-2H2

InChI Key

WWWACGNVSYYYHY-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CS1(=O)=O)S)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.